5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a 2-chlorophenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The next step involves the cyclization of the thiazole intermediate with hydrazine derivatives to form the triazole ring.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a methylamine derivative.
Attachment of the 2-Chlorophenyl Group: The final step involves the attachment of the 2-chlorophenyl group via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in the corresponding amines or dihydrothiazoles.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the targeting of specific biological pathways, which can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Similar in structure but with a different substitution pattern on the triazole ring.
2-Chlorophenylthiazole derivatives: Compounds with similar core structures but different functional groups attached to the thiazole ring.
Uniqueness
The uniqueness of 5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]-(2-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-13-22-20-25(23-13)19(26)18(27-20)17(15-10-6-7-11-16(15)21)24(2)12-14-8-4-3-5-9-14/h3-11,17,26H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRHXFFJQWSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N(C)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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